Structural Divergence from Fentiazac: Ortho- vs. Para-Chloro Substitution
The compound is explicitly claimed as 2-(2-chlorophenyl)-4-phenylthiazol-5-ylacetic acid, an ortho-chloro positional isomer of Fentiazac (2-phenyl-4-(p-chlorophenyl)thiazol-5-ylacetic acid) [1]. This specific substitution pattern is a key structural differentiator within the 2,4-diarylthiazole-5-alkanoic acid class, as patent data indicate that the position of the chloro substituent modulates anti-inflammatory activity [2].
| Evidence Dimension | Chlorine Substitution Position |
|---|---|
| Target Compound Data | Ortho (2-position) chlorophenyl group on thiazole C2 |
| Comparator Or Baseline | Para (4-position) chlorophenyl group on thiazole C4 (Fentiazac) |
| Quantified Difference | Positional isomer with divergent steric and electronic properties |
| Conditions | Molecular structure as defined by IUPAC nomenclature |
Why This Matters
This structural difference directly impacts molecular recognition by biological targets and metabolic enzymes, making the compound a distinct tool for probing ortho-substituent effects in thiazole SAR studies.
- [1] US3476766A: Claim 1 which is 2-(2-chlorophenyl)-4-phenylthiazol-5-ylacetic acid. View Source
- [2] GB2073194A: Anti-inflammatory activity optimization; 4-chlorophenyl preferred for R2. View Source
